2-Methyl-3-(2-(pyridin-4-yl)ethyl)indolizine
Description
Properties
IUPAC Name |
2-methyl-3-(2-pyridin-4-ylethyl)indolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-13-12-15-4-2-3-11-18(15)16(13)6-5-14-7-9-17-10-8-14/h2-4,7-12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXRVAYEODRGAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1)CCC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698576 | |
| Record name | 2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10314-96-2 | |
| Record name | 2-Methyl-3-[2-(pyridin-4-yl)ethyl]indolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chichibabin Cyclization Method
The Chichibabin reaction, a classical route to indolizines, involves cyclization of pyridinium salts derived from α-picoline (2-methylpyridine) and α-halogenoketones. For 2-methyl-3-(2-(pyridin-4-yl)ethyl)indolizine, the synthesis begins with quaternization of α-picoline using a bromoketone containing the pyridin-4-yl ethyl moiety. The pyridinium intermediate undergoes base-mediated cyclization to form the indolizine core.
Reaction Scheme:
Key challenges include the synthesis of the specialized bromoketone precursor. Yields for analogous indolizines via this method range from 45–65%, depending on substituent steric effects.
Scholtz Acetylation Method
The Scholtz method involves acetylation of α-picoline derivatives followed by cyclization. While primarily used for 1-acetylindolizines, modifications allow introduction of the pyridin-4-yl ethyl group at C(3). For example, reacting 2-(pyridin-4-yl)ethylmagnesium bromide with 1-acetyl-3-bromoindolizine under Kumada coupling conditions achieves the desired substitution.
Limitations:
Transition Metal-Catalyzed Strategies
Copper-Catalyzed 1,3-Dipolar Cycloaddition
Copper catalysts enable 1,3-dipolar cycloaddition between pyridinium ylides and electron-deficient alkenes. For the target compound, a pyridinium ylide derived from 2-methylpyridine reacts with a dipolarophile containing the pyridin-4-yl ethyl group (e.g., 4-vinylpyridine derivative). This method offers regioselectivity and functional group tolerance.
Typical Conditions:
Palladium-Mediated Cross-Coupling
Late-stage functionalization via Suzuki-Miyaura coupling introduces the pyridin-4-yl ethyl group. For instance, 3-bromo-2-methylindolizine reacts with (2-(pyridin-4-yl)ethyl)boronic acid under Pd(PPh) catalysis.
Optimized Parameters:
Metal-Free Methodologies
Cascade Michael Addition-Cyclization
A recent metal-free approach utilizes bromonitroolefins and 2-(pyridin-2-yl)acetates. For the target compound, substituting the acetate with a pyridin-4-yl ethyl-modified nitroolefin enables a Michael addition-intramolecular cyclization sequence.
Mechanistic Pathway:
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Michael Addition: 2-(Pyridin-4-yl)ethyl bromonitroolefin reacts with methyl 2-(pyridin-2-yl)acetate.
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Tautomerization: Forms an enolate intermediate.
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Cyclization: Intramolecular nucleophilic substitution closes the indolizine ring.
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Nitro Elimination: Releases nitrous acid to yield the final product.
Conditions:
Base-Promoted Cyclodehydration
Cyclodehydration of N-propargylpyridinium salts offers a one-pot route. The propargyl group incorporates the pyridin-4-yl ethyl substituent, which cyclizes under basic conditions.
Example:
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Chichibabin Cyclization | Aqueous base, 80°C | 45–65% | Simple reagents | Limited substrate availability |
| Copper Catalysis | CuI, DMF, 80°C | 60–75% | High regioselectivity | Requires inert atmosphere |
| Palladium Cross-Coupling | Pd(PPh), 90°C | 70–85% | Late-stage functionalization | Costly catalysts |
| Metal-Free Cascade | NaCO, THF | 55–80% | No transition metals | Long reaction times |
Mechanistic Insights and Optimization
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Chichibabin Method: The rate-determining step is pyridinium salt formation. Polar solvents (e.g., ethanol) enhance cyclization efficiency.
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Metal-Free Cascade: Electron-withdrawing groups on the nitroolefin accelerate the Michael addition step.
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Palladium Catalysis: Bulky phosphine ligands (e.g., SPhos) improve coupling yields by mitigating homo-coupling side reactions .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-(pyridin-4-yl)ethyl)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols .
Scientific Research Applications
2-Methyl-3-(2-(pyridin-4-yl)ethyl)indolizine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-(pyridin-4-yl)ethyl)indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural Comparisons
The substituent positions and types significantly influence the physicochemical and biological properties of indolizines. Key structural analogs include:
Key Observations :
- Position 2 substituents : Acetyl (159) and carboxamido (187) groups introduce polarity, whereas methyl (target compound) and aryl (2a-r, ) groups modulate steric and electronic effects.
- Position 3 substituents : The pyridin-4-yl ethyl group in the target compound contrasts with benzoyl (2a-r) or hydrogen (159, 187), impacting π-π interactions and binding affinity.
Key Comparisons :
Physicochemical and Pharmacological Properties
Limited data exist for the target compound, but analogs provide benchmarks:
Notable Gaps:
- No melting point or solubility data are available for the target compound.
Biological Activity
2-Methyl-3-(2-(pyridin-4-yl)ethyl)indolizine is a compound belonging to the indolizine family, known for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique indolizine structure characterized by a fused bicyclic system that includes a nitrogen atom, along with a pyridine moiety that enhances its biological reactivity. The presence of functional groups such as methyl and pyridinyl ethyl contributes to its interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits multiple biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, with studies indicating efficacy against various bacterial strains.
- Antiviral Properties : Investigations have highlighted its potential in antiviral applications, particularly against HIV.
- Anticancer Effects : The compound has been explored for its anticancer properties, with mechanisms involving inhibition of cancer cell proliferation.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors or enzymes, modulating their activity. For instance, it may inhibit enzymes involved in tumor growth or act on viral replication pathways.
Antitubercular Activity
A study investigated the anti-tubercular activity of various indolizine derivatives, including this compound. The compound demonstrated significant inhibitory effects against both susceptible and multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL .
Antiviral Research
In exploring its antiviral potential, the compound was evaluated as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It showed promising activity against HIV strains, with structural modifications enhancing its efficacy while reducing cytotoxicity .
Synthesis and Yield
The synthesis of this compound has been optimized using various methods, including microwave-assisted techniques that yield high purity and fluorescence properties . The compound's synthesis often results in moderate to high yields (up to 85%) depending on the reaction conditions and substrates used .
Comparative Analysis
The following table summarizes the biological activities and applications of this compound compared to related compounds:
| Compound Name | Biological Activity | Unique Attributes |
|---|---|---|
| This compound | Antimicrobial, Antiviral, Anticancer | Enhanced reactivity due to pyridine moiety |
| Indole-3-carboxaldehyde | Anti-inflammatory | Exhibits neuroprotective effects |
| 4-Pyridylindole | Potential anti-cancer | Known for selective receptor binding |
Q & A
Basic Research Question
- H NMR : Pyridinyl protons resonate at δ 8.5–7.5 ppm, while indolizine protons appear as multiplet signals (δ 6.5–7.2 ppm). Methyl groups at C2 show singlets near δ 2.1–2.3 ppm .
- IR : Stretching vibrations for C=N (pyridine) at ~1600 cm and C=C (indolizine) at ~1500 cm confirm backbone integrity .
- MS : Molecular ion peaks (e.g., [M+H]) should align with calculated masses (±1 Da). For example, a molecular formula of CHN would yield [M+H] ≈ 264.15 .
What biological activities are associated with pyridinyl-substituted indolizines, and how do researchers validate these effects?
Basic Research Question
Pyridinyl-indolizines are studied for CRTH2 antagonism (anti-inflammatory) and alkaloid-like bioactivity (e.g., antimicrobial). Validation methods include:
- In vitro assays : Competitive binding assays (e.g., cAMP modulation for CRTH2) .
- SAR studies : Comparing activity of analogs with substituent variations (e.g., methyl vs. nitro groups at C2) .
How can researchers optimize low-yielding cross-coupling steps in synthesizing 2-(pyridin-4-yl)ethyl side chains?
Advanced Research Question
Low yields often stem from steric hindrance or catalyst deactivation . Strategies include:
- Catalyst screening : FeO@SiO/InO improves coupling efficiency in pyridine systems (yield increase from 45% to 72%) .
- Microwave-assisted synthesis : Reduces reaction time and byproduct formation .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance Pd catalyst stability .
What challenges arise in functionalizing the indolizine C3 position, and how are regioselectivity issues addressed?
Advanced Research Question
C3 functionalization competes with C1/C2 reactivity. Solutions include:
- Directing groups : Acetyl or ester groups at C1/C2 bias electrophilic substitution toward C3 .
- HFIP-promoted Friedel-Crafts reactions : Achieve C3-(hetero)arylation with >80% regioselectivity .
How should researchers resolve contradictions in spectral data for indolizine derivatives?
Advanced Research Question
Discrepancies in NMR/MS data often arise from tautomerism or residual solvents . Mitigation steps:
- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., enamine-imine shifts) .
- High-resolution MS : Distinguishes molecular ions from adducts (e.g., sodium or potassium clusters) .
- DSC/TGA : Confirms purity by detecting solvent/moisture residues .
What computational methods support structure-activity relationship (SAR) studies for pyridinyl-indolizines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
